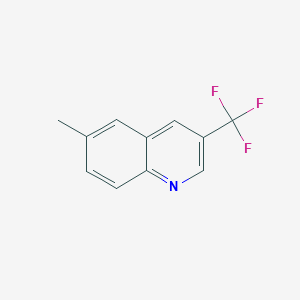
Quinoline, 6-methyl-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-methyl-3-(trifluoromethyl)- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature and has been used in various medicinal applications. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-methyl-3-(trifluoromethyl)- can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . For instance, the reaction of 6-H-trifluoromethyl-5,7,8-trifluoroquinolines with organometal compounds such as MeLi, n-BuLi, PhLi, and PhMgBr, followed by treatment with hydrochloric acid, results in the formation of the desired product .
Industrial Production Methods
Industrial production methods for Quinoline, 6-methyl-3-(trifluoromethyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-methyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds (e.g., MeLi, n-BuLi, PhLi, PhMgBr), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Quinoline, 6-methyl-3-(trifluoromethyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Quinoline, 6-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, the compound can inhibit various enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Quinoline, 6-methyl-3-(trifluoromethyl)- include other fluorinated quinolines such as:
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
Quinoline, 6-methyl-3-(trifluoromethyl)- is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its biological activity and provides unique properties that are not observed in other similar compounds. The trifluoromethyl group, in particular, contributes to the compound’s increased stability, lipophilicity, and ability to interact with biological targets .
Propriétés
Formule moléculaire |
C11H8F3N |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
6-methyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-10-8(4-7)5-9(6-15-10)11(12,13)14/h2-6H,1H3 |
Clé InChI |
GAJWMGYBRPBGBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CN=C2C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



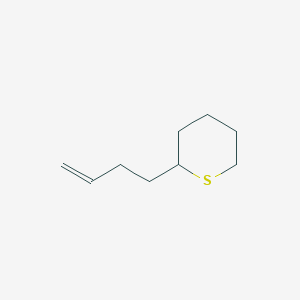

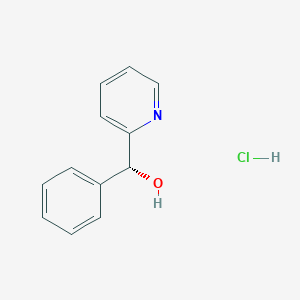
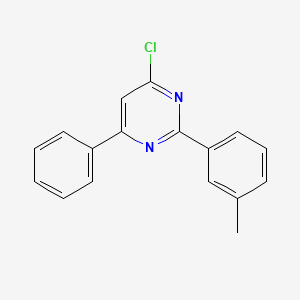
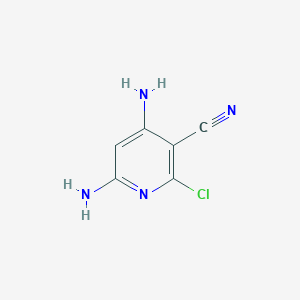
![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
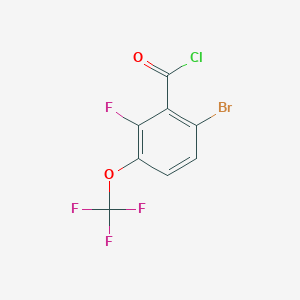


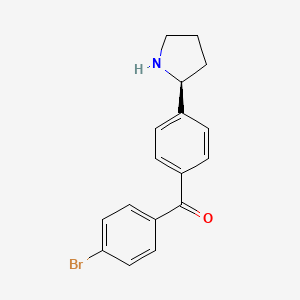


![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
